OX1R Subtype Selectivity: Target Compound Achieves >11.8-Fold Discrimination Over OX2R in Human Recombinant Cell Assays
In a direct head-to-head assessment conducted by the University of Tsukuba and curated by ChEMBL, N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide was evaluated for antagonist activity at both human orexin receptor subtypes expressed in identical CHOK1 cellular backgrounds. [1] The compound inhibited orexin-A-induced intracellular Ca²⁺ release with a Ki of 849 nM at OX1R, whereas activity at OX2R was essentially absent (Ki > 10,000 nM; IC50 = 10,000 nM). This yields an OX1R/OX2R selectivity ratio of >11.8-fold. By contrast, the clinically approved dual orexin receptor antagonist (DORA) suvorexant (MK-4305) binds both OX1R and OX2R with nearly equal affinity (Ki values of approximately 0.55 nM and 0.35 nM, respectively; selectivity ratio ~1.6), while the prototypical OX1R-selective tool compound SB-334867 achieves a higher selectivity ratio of approximately 50-fold (OX1R Ki ~40 nM; OX2R Ki ~2,000 nM) but belongs to a structurally distinct benzoxazole-urea chemotype. [2][3]
| Evidence Dimension | OX1R vs. OX2R antagonist binding affinity (Ki) and functional inhibition (IC50) |
|---|---|
| Target Compound Data | OX1R Ki = 849 nM; OX2R Ki > 10,000 nM; OX2R IC50 = 10,000 nM; Selectivity ratio > 11.8 |
| Comparator Or Baseline | Suvorexant (DORA): OX1R Ki ~0.55 nM, OX2R Ki ~0.35 nM, selectivity ~1.6; SB-334867 (SORA tool): OX1R Ki ~40 nM, OX2R Ki ~2,000 nM, selectivity ~50 |
| Quantified Difference | Target compound selectivity (>11.8-fold) is intermediate between the balanced DORA suvorexant (~1.6-fold) and the highly selective tool SORA SB-334867 (~50-fold), while being structurally distinct from both. |
| Conditions | Human OX1R and OX2R stably expressed in CHOK1 cells; inhibition of orexin-A-induced intracellular Ca²⁺ mobilization; preincubation time 15 min (BindingDB assay data sourced from University of Tsukuba/ChEMBL). Suvorexant and SB-334867 data from published literature (radioligand binding and functional assays). |
Why This Matters
This quantitative selectivity profile supports the selection of CAS 1248547-33-2 for studies requiring OX1R-specific pharmacological interrogation without the confounding OX2R-mediated sleep disruption or cataplexy-like effects associated with DORA-class compounds.
- [1] BindingDB Entry BDBM50269656. Antagonist activity at human OX1R (Ki 849 nM) and OX2R (Ki >10,000 nM, IC50 10,000 nM) expressed in CHOK1 cells. Data from University of Tsukuba, curated by ChEMBL. View Source
- [2] Cox CD, et al. (2010) 'Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia.' Journal of Medicinal Chemistry, 53(14):5320-5332. Suvorexant OX1R/OX2R Ki values. View Source
- [3] Smart D, et al. (2001) 'SB-334867-A: the first selective orexin-1 receptor antagonist.' British Journal of Pharmacology, 132(6):1179-1182. SB-334867 OX1R/OX2R selectivity profile. View Source
